molecular formula C21H13ClN4O4S2 B14955038 4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B14955038
M. Wt: 484.9 g/mol
InChI Key: JDCIXABUDINZDG-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE is a complex organic compound that features a thiazole ring, a thiophene ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas . The thiophene ring can be introduced through a cyclization reaction involving thiophene-2-carboxaldehyde

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted benzamido derivatives.

Scientific Research Applications

N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The nitrobenzamide group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to its combination of a thiazole ring, a thiophene ring, and a nitrobenzamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H13ClN4O4S2

Molecular Weight

484.9 g/mol

IUPAC Name

N-[5-[(4-chlorobenzoyl)amino]-4-thiophen-2-yl-1,3-thiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H13ClN4O4S2/c22-14-7-3-12(4-8-14)18(27)24-20-17(16-2-1-11-31-16)23-21(32-20)25-19(28)13-5-9-15(10-6-13)26(29)30/h1-11H,(H,24,27)(H,23,25,28)

InChI Key

JDCIXABUDINZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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